
Sphingosine
Overview
Description
Sphingosine (2-amino-4-octadecene-1,3-diol) is an 18-carbon amino alcohol with a hydroxylated alkyl chain and a trans-double bond between C4 and C3. It serves as the backbone of sphingolipids, a class of membrane lipids critical for structural integrity and signaling in eukaryotic cells . This compound is metabolically interconvertible with ceramide (via ceramidase) and this compound 1-phosphate (S1P, via this compound kinase). These metabolites form the "sphingolipid rheostat," a dynamic balance regulating apoptosis, proliferation, and differentiation . This compound itself is pro-apoptotic, while S1P promotes cell survival and migration through G protein-coupled receptors (S1PR1–5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine is synthesized from palmitoyl coenzyme A and serine through a series of enzymatic reactions. The initial step involves the condensation of palmitoyl coenzyme A with serine to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction, hydrolysis, and chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Wittig Reaction for Chain Elongation
A pivotal step in sphingosine synthesis involves the Wittig reaction between 2,3-O-isopropylidene-L-erythrose and aliphatic triphenylphosphonium halides. Key conditions include:
-
Solvent : Anhydrous toluene or tetrahydrofuran (THF)
-
Outcome : Forms trans-alkene geometry critical for natural this compound stereochemistry
Azide Reduction to Amine
Azidothis compound intermediates undergo reduction using:
-
Reagents : H₂S in pyridine (preferred), H₂/Pd, LiAlH₄, or NaBH₄
Reduction Method | Conditions | Selectivity | Reference |
---|---|---|---|
H₂S/Pyridine | Room temp, 12 hrs | High | |
H₂/Pd Catalyst | 40 psi, 6 hrs | Moderate |
Phosphorylation by this compound Kinases
-
Enzymes : SphK1 (cytosolic) and SphK2 (nuclear/mitochondrial)
-
Kinetics :
Ceramide Synthase (CerS)-Mediated Acylation
-
Specificity : CerS isoforms determine acyl chain length (C16–C26)
CerS Isoform Preferred Acyl-CoA Tissue Distribution CerS1 C18 Neurons CerS5/6 C16 Ubiquitous
pH-Dependent Aggregation & Reactivity
This compound’s amino group exhibits context-dependent pKa:
Aggregation Behavior :
pH | Critical Micelle Concentration (CMC) | Aggregate Size (Rh, nm) |
---|---|---|
3.6 | 1.71 mM | 15–20 |
7.4 | 0.99 mM | 25–30 |
9.9 | 0.70 mM | 40–50 |
Caged this compound Derivatives
-
Mito-So : Mitochondria-targeted probe releases this compound upon 365 nm UV exposure
-
Trifunctional this compound : Combines photocleavable, crosslinkable, and clickable groups for tracking in live cells
Key Applications :
-
Visualized this compound accumulation in Niemann-Pick type C lysosomes
-
Identified NPC1 and LIMP2 as this compound interactors via crosslinking
Salvage Pathway Hydrolysis
-
Ceramidases : Convert ceramide → this compound (lysosomal CDase optimal at pH 4.5)
-
Sphingomyelinases : Acid (aSMase) and neutral (nSMase) isoforms cleave phosphocholine from sphingomyelin
Metabolic Half-Lives :
Condition | This compound t₁/₂ |
---|---|
Mitochondrial release (Mito-So) | 2.63 min |
Cytosolic release (Sph-Cou) | 4.21 min |
This synthesis integrates this compound’s synthetic chemistry, dynamic metabolic interconversions, and biophysical properties, providing a roadmap for manipulating its biological activity. Recent advances in photochemical probes and isoform-specific enzyme inhibitors highlight emerging therapeutic strategies targeting this compound-mediated pathways.
Scientific Research Applications
Sphingosine in Cell Signaling
This compound acts as a second messenger in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. It is involved in:
- Cell Proliferation : this compound levels can dictate cell cycle progression. Elevated this compound concentrations lead to cell cycle arrest and apoptosis, making it a target for cancer therapies aimed at controlling tumor growth .
- Immune Response : this compound modulates immune cell activity. It can act as a pro-inflammatory mediator while this compound-1-phosphate (S1P) exerts anti-inflammatory effects by promoting immune cell egress from lymphoid organs .
Case Study: this compound in Cancer Therapy
Recent studies have shown that targeting this compound pathways may enhance the efficacy of existing cancer treatments. For instance, research indicates that manipulating this compound levels can sensitize cancer cells to chemotherapy agents, potentially improving patient outcomes .
Cardiovascular Health
This compound plays a crucial role in cardiovascular functions:
- Vascular Tone Regulation : this compound and its derivative S1P are involved in regulating vascular smooth muscle contraction and endothelial barrier integrity .
- Angiogenesis : S1P is critical for blood vessel formation and repair after injury, highlighting its potential therapeutic role in cardiovascular diseases such as atherosclerosis and hypertension .
Data Table: Effects of this compound on Cardiovascular Health
Application | Mechanism of Action | Potential Therapeutic Use |
---|---|---|
Vascular Tone Regulation | Modulation of smooth muscle contraction | Hypertension treatment |
Endothelial Integrity | Enhances barrier function of endothelial cells | Atherosclerosis management |
Angiogenesis | Promotes blood vessel formation | Post-injury recovery |
Inflammation and Autoimmune Diseases
This compound's role extends to inflammatory responses and autoimmune diseases:
- Inflammatory Mediator : this compound can promote the recruitment of immune cells to sites of inflammation .
- Autoimmune Disease Targeting : Research has shown that modulation of sphingolipid metabolism can influence disease progression in conditions like multiple sclerosis and rheumatoid arthritis .
Case Study: S1P Receptor Modulators
S1P receptor modulators have been developed to treat autoimmune diseases by inhibiting excessive immune responses. Clinical trials have demonstrated their effectiveness in reducing disease activity in conditions such as inflammatory bowel disease (IBD) and multiple sclerosis .
Antifungal Applications
Recent studies have explored the antifungal properties of this compound:
- Mechanism Against Fungi : this compound has been shown to disrupt fungal membranes by binding to cardiolipin, leading to cell death in pathogenic fungi such as Candida spp. . This mechanism suggests potential for developing new antifungal agents.
Data Table: Antifungal Effects of this compound
Fungal Species | Mechanism of Action | Result |
---|---|---|
Candida albicans | Membrane permeabilization via cardiolipin binding | Cell death |
Aspergillus spp. | Disruption of membrane integrity | Inhibition of growth |
Mechanism of Action
Sphingosine exerts its effects through several mechanisms:
Cell Signaling: This compound acts as a second messenger in various signaling pathways, influencing cell proliferation, apoptosis, and differentiation.
Molecular Targets: This compound targets include this compound kinases, ceramidases, and specific receptors such as this compound-1-phosphate receptors.
Pathways Involved: This compound is involved in pathways regulating cell cycle, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sphingosine shares structural and functional similarities with several sphingolipid intermediates. Key compounds include:
Phytothis compound
- Structure : Phytothis compound (4-hydroxysphinganine) lacks the C4–C5 double bond and contains an additional hydroxyl group at C4 .
- Function: Like this compound, phytothis compound exhibits antimicrobial and nematicidal activity. Both compounds disrupt Meloidogyne incognita (root-knot nematode) membranes, though phytothis compound shows marginally higher stability in alkaline environments .
- Therapeutic Potential: Phytothis compound is less studied in cancer but shares this compound’s ability to induce ceramide accumulation, a pro-apoptotic signal .
Dihydrothis compound (Sphinganine)
- Function: Primarily a biosynthetic precursor to ceramide.
- Analytical Differentiation : Reversed-phase chromatography effectively separates this compound (retention time: 12.3 min) from dihydrothis compound (14.1 min) due to hydrophobicity differences .
This compound 1-Phosphate (S1P)
- Structure : Phosphorylated at C1, converting the pro-apoptotic this compound into a pro-survival lipid .
- Function: S1P binds to S1PR1–5, activating pathways like ERK and PI3K/Akt to promote angiogenesis and cancer metastasis. This compound kinase (SK1/SK2) overexpression correlates with poor prognosis in glioblastoma and colorectal cancer .
- Therapeutic Targeting : SK inhibitors (e.g., PF-543 derivatives) reduce S1P levels, restoring PP2A tumor suppressor activity. Compound 10 (PF-543 analog) shows potent cytotoxicity (HT29 IC50 = 6.223 µM) .
Functional and Mechanistic Comparisons
Key Research Findings
This compound vs. S1P in Apoptosis :
- This compound induces apoptosis at 1–5 µM in serum-starved cells, while S1P (5 µM) counteracts this effect by activating survival pathways .
- SK inhibition (e.g., PF-543) shifts the sphingolipid rheostat toward this compound, amplifying apoptosis in colorectal cancer cells .
Structural Modifications and Bioactivity :
- Aromatic this compound derivatives (e.g., RB005 analogs) show reduced SK inhibition (20% at 10 µM) compared to aliphatic-chain derivatives (e.g., Compound 10), which enhance PP2A activation (1.73-fold) .
- D-erythro-sphingosine inhibits protein kinase C (PKC) in platelets, blocking aggregation (IC50 = 25 µM) .
Analytical Challenges :
- UPLC-MS/MS methods distinguish this compound (m/z 300.3 → 282.3) from S1P (m/z 380.3 → 264.3) with high sensitivity (LOQ = 0.1 ng/mL) .
Biological Activity
Sphingosine is a bioactive sphingolipid that plays a critical role in various biological processes, including cell signaling, antimicrobial activity, and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Function
This compound is characterized by a long aliphatic chain with a polar 2-amino-1,3-diol terminus. It is produced from ceramide through the action of ceramidases and can be further phosphorylated to form this compound-1-phosphate (S1P) by this compound kinases. S1P is known for its involvement in cell proliferation, differentiation, migration, and survival through both intracellular and extracellular signaling pathways .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, viruses, fungi, and protozoan parasites. The compound disrupts microbial membranes, leading to cell death. Notably:
- Mechanism of Action : this compound's NH₂ group interacts with cardiolipin in bacterial membranes, promoting membrane permeabilization and subsequent bacterial death. This effect is more pronounced at neutral to slightly acidic pH levels .
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Neisseria gonorrhoeae, with increased this compound levels correlating with reduced bacterial survival .
Role in Immune Responses
This compound and its phosphorylated form (S1P) are crucial in modulating immune responses:
- Regulation of Immune Cells : S1P influences the migration and activation of various immune cells, including T cells and macrophages. It acts as a second messenger in signaling pathways that regulate immune cell functions .
- Therapeutic Potential : Targeting the this compound/S1P axis has therapeutic implications in treating inflammatory diseases and cancers. Research indicates that manipulating S1P levels can enhance immune responses or suppress unwanted inflammation .
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Neurodegenerative Diseases : The enzyme this compound-1-phosphate lyase (SPL), which degrades S1P, has been implicated in neurodegeneration. Dysregulation of SPL activity may contribute to neurodegenerative conditions by altering S1P levels .
- Cell Cycle Regulation : this compound has been shown to induce cell cycle arrest and apoptosis by modulating protein kinase activities and other signaling pathways .
Data Table: Summary of Biological Activities of this compound
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-KRWOKUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861763 | |
Record name | Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-78-4, 2733-29-1 | |
Record name | Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-sphingosine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminooctadec-4-ene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHRO-SPHINGOSINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
Record name | Sphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.